molecular formula C11H20ClN3S B13257609 2-{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethyl}piperidine hydrochloride

2-{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethyl}piperidine hydrochloride

Cat. No.: B13257609
M. Wt: 261.82 g/mol
InChI Key: UXAGEEMNBOHDMH-UHFFFAOYSA-N
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Description

2-{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethyl}piperidine hydrochloride is a chemical compound that features a piperidine ring substituted with a 2-{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethyl} group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethyl}piperidine hydrochloride typically involves the following steps:

    Formation of the Imidazole Derivative: The starting material, 1-methyl-1H-imidazole, undergoes a reaction with an appropriate alkylating agent to introduce the sulfanyl group.

    Attachment to Piperidine: The resulting intermediate is then reacted with piperidine under suitable conditions to form the desired product.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethyl}piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced imidazole derivatives.

    Substitution: Substituted imidazole derivatives.

Scientific Research Applications

2-{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethyl}piperidine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethyl}piperidine hydrochloride involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the piperidine ring can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-[(1H-imidazol-1-yl)sulfanyl]ethyl}piperidine hydrochloride
  • 2-{2-[(2-methyl-1H-imidazol-1-yl)sulfanyl]ethyl}piperidine hydrochloride
  • 2-{2-[(1H-imidazol-2-yl)sulfanyl]ethyl}piperidine hydrochloride

Uniqueness

2-{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethyl}piperidine hydrochloride is unique due to the presence of the 1-methyl group on the imidazole ring, which can influence its chemical reactivity and biological activity. This structural feature can lead to different pharmacokinetic and pharmacodynamic properties compared to its analogs.

Properties

Molecular Formula

C11H20ClN3S

Molecular Weight

261.82 g/mol

IUPAC Name

2-[2-(1-methylimidazol-2-yl)sulfanylethyl]piperidine;hydrochloride

InChI

InChI=1S/C11H19N3S.ClH/c1-14-8-7-13-11(14)15-9-5-10-4-2-3-6-12-10;/h7-8,10,12H,2-6,9H2,1H3;1H

InChI Key

UXAGEEMNBOHDMH-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1SCCC2CCCCN2.Cl

Origin of Product

United States

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